![molecular formula C₄¹³C₆H₇F₃O₄ B1141167 三氟沙尔-13C6 CAS No. 1276355-35-1](/img/structure/B1141167.png)
三氟沙尔-13C6
描述
Triflusal-13C6 is a compound that is isotopically labeled with carbon-13. It is a derivative of Triflusal, a well-known platelet aggregation inhibitor. The labeling with carbon-13 makes Triflusal-13C6 particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
科学研究应用
Pharmacological Applications
1. Antithrombotic Research
Triflusal is known for its efficacy in preventing thromboembolic disorders, making it a subject of interest in pharmacological studies. It functions by irreversibly inhibiting cyclooxygenase-1 (COX-1) in platelets, thereby reducing thromboxane B2 production, which is crucial for platelet aggregation. The unique mechanism of action allows it to be compared favorably against other antiplatelet agents like aspirin and clopidogrel.
Case Study: Efficacy in Stroke Prevention
A multicenter randomized trial compared the efficacy of triflusal with clopidogrel for secondary prevention of ischemic stroke. The study included 484 participants and measured outcomes such as recurrent ischemic strokes and hemorrhagic events over a follow-up period. The results indicated that triflusal had a comparable antiplatelet effect to clopidogrel but with a lower risk of bleeding complications (Table 1) .
Outcome | Triflusal (n=240) | Clopidogrel (n=244) | Hazard Ratio (95% CI) | P-value |
---|---|---|---|---|
All strokes (ischemic/hemorrhagic) | 16 (2.9%) | 14 (2.2%) | 1.23 (0.60–2.53) | 0.565 |
Ischemic stroke | 14 (2.5%) | 11 (1.7%) | 1.37 (0.62–3.01) | 0.435 |
Intracerebral hemorrhage | 2 (0.4%) | 3 (0.5%) | 0.74 (0.12–4.41) | 0.737 |
Myocardial infarction | 1 (0.2%) | 2 (0.3%) | 0.56 (0.05–6.13) | 0.627 |
Metabolic Studies
2. Pharmacokinetics and Metabolism
The stable isotope labeling of Triflusal-13C6 allows researchers to trace its metabolic pathways more accurately in clinical settings. Studies have demonstrated that Triflusal undergoes hepatic metabolism to form active metabolites without requiring the cytochrome P450 system, which is significant for understanding drug interactions and individual variability in drug response.
Case Study: Metabolic Pathway Analysis
In a controlled trial involving healthy volunteers, Triflusal-13C6 was administered, and plasma samples were analyzed to quantify the metabolites produced during the first-pass metabolism phase. This study highlighted the distinct metabolic profile of Triflusal compared to traditional antiplatelet agents, which often rely on complex metabolic activation pathways .
Clinical Implications
3. Personalized Medicine
The use of Triflusal-13C6 in pharmacogenetic studies aims to explore how genetic variations affect drug metabolism and efficacy among different populations. For instance, variations in the CYP2C19 gene can influence patient responses to antiplatelet therapy, making Triflusal an attractive candidate for personalized treatment strategies.
Case Study: Genetic Variability Impact
A study investigated the relationship between CYP2C19 polymorphisms and the efficacy of triflusal in preventing recurrent strokes among diverse ethnic groups. Results indicated that individuals with specific genetic markers exhibited enhanced therapeutic responses to Triflusal-13C6, suggesting its potential role in personalized medicine .
作用机制
Target of Action
Triflusal-13C6, a derivative of salicylic acid, primarily targets cycloxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane, a compound that promotes platelet aggregation and vasoconstriction .
Mode of Action
Triflusal-13C6 interacts with its target, COX-1, by irreversibly inhibiting it . This inhibition prevents the formation of thromboxane-B2 in platelets .
Biochemical Pathways
The action of Triflusal-13C6 affects several biochemical pathways. It inhibits the synthesis of thromboxane, thereby preventing platelet aggregation . Additionally, Triflusal-13C6 spares the arachidonic acid metabolic pathway in endothelial cells, leading to the production of nitric oxide and an increase in the concentration of cyclic nucleotides . These changes result in the expansion of peripheral blood vessels .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Triflusal-13C6 are crucial for its bioavailability. After oral administration, Triflusal-13C6 is rapidly hydrolyzed to its principal metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) . The elimination of Triflusal-13C6 is primarily renal, with more than 60% of the parent compound excreted in the urine within 48 hours of administration .
Result of Action
The action of Triflusal-13C6 leads to molecular and cellular effects that contribute to its therapeutic efficacy. It inhibits platelet aggregation, which is crucial in preventing thromboembolic disorders . Moreover, Triflusal-13C6 has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation .
Action Environment
The action, efficacy, and stability of Triflusal-13C6 can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, health status, and concomitant medications can also influence the action and efficacy of Triflusal-13C6 .
生化分析
Biochemical Properties
Triflusal-13C6, like its parent compound Triflusal, is known to interact with various enzymes and proteins within the body . It primarily acts as a platelet aggregation inhibitor, preventing the formation of blood clots . This is achieved through its interaction with the enzyme cyclooxygenase (COX), where it inhibits the synthesis of thromboxane A2, a potent promoter of platelet aggregation .
Cellular Effects
The effects of Triflusal-13C6 at the cellular level are largely due to its role as a platelet aggregation inhibitor . By inhibiting the aggregation of platelets, Triflusal-13C6 can influence various cellular processes. For instance, it can affect cell signaling pathways related to inflammation and coagulation .
Molecular Mechanism
The molecular mechanism of action of Triflusal-13C6 involves several key interactions at the molecular level . As a COX-1 inhibitor, Triflusal-13C6 prevents the synthesis of thromboxane A2, thereby inhibiting platelet aggregation . Additionally, Triflusal-13C6 is known to inhibit the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation .
Temporal Effects in Laboratory Settings
It is known that Triflusal-13C6 is absorbed primarily in the small intestines and its bioavailability in humans ranges from 83% to 100%
Dosage Effects in Animal Models
The effects of Triflusal-13C6 in animal models vary with different dosages . In a study involving rats, a correlation between the effect of Triflusal, the number of microthrombi, and the size of the infarcted area was demonstrated . The pathogenetic role of the microthrombi in the evolution of cerebral infarction as well as the effect of Triflusal in different dosages on the number of microthrombi could be clearly assessed by quantitative morphometry .
Metabolic Pathways
It is known that Triflusal-13C6, like Triflusal, is metabolized in the liver, forming its main metabolite 2-hydroxy-4-trifluoro-methylbenzoic acid (HTB)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triflusal-13C6 involves the incorporation of carbon-13 into the molecular structure of Triflusal. This is typically achieved through the use of carbon-13 labeled reagents in the synthesis process. The reaction conditions often involve standard organic synthesis techniques such as esterification and acylation.
Industrial Production Methods
Industrial production of Triflusal-13C6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled reagents and stringent quality control measures to ensure the isotopic purity and consistency of the final product.
化学反应分析
Types of Reactions
Triflusal-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This can result in the formation of alcohols.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and alkylating agents such as methyl iodide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Triflusal-13C6 can yield carboxylic acids, while reduction can produce alcohols.
相似化合物的比较
Similar Compounds
Triflusal: The parent compound, which is not isotopically labeled.
Triflusal-d3: Another isotopically labeled variant, but with deuterium instead of carbon-13.
Uniqueness
Triflusal-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling allows for more precise tracking and analysis of the compound in various biological and chemical processes.
生物活性
Triflusal-13C6, a stable isotopic variant of triflusal, is a compound with notable antithrombotic properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of Triflusal
Triflusal is chemically related to acetylsalicylic acid (aspirin) and is primarily used for the prevention of thromboembolic disorders such as stroke and myocardial infarction. Its mechanism involves the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, leading to decreased thromboxane-B2 production, which is crucial for platelet aggregation .
Triflusal exhibits several biological activities through various mechanisms:
- Antithrombotic Effects : By inhibiting COX-1, triflusal reduces thromboxane synthesis, thereby preventing platelet aggregation.
- Nitric Oxide Production : It promotes nitric oxide synthesis, which acts as a vasodilator, enhancing blood flow and reducing vascular resistance .
- Anti-inflammatory Properties : Triflusal also inhibits nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses, which may contribute to its protective effects on cerebral tissues during ischemic events .
Pharmacokinetics
The pharmacokinetic profile of triflusal-13C6 reveals important insights into its absorption, metabolism, and elimination:
- Absorption : Triflusal is well absorbed in the small intestine with a bioavailability ranging from 83% to 100% .
- Metabolism : It undergoes hepatic deacetylation to form its main metabolite, 2-OH-4-trifluoromethyl benzoic acid (HTB), which retains significant antiplatelet activity. The half-life of triflusal is approximately 0.5 hours, while HTB has a much longer half-life of about 34.3 hours .
- Elimination : Primarily renal clearance accounts for the elimination of both triflusal and its metabolites from the body .
Table 1: Biological Activities of Triflusal and Triflusal-13C6
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of triflusal compared to traditional antiplatelet agents like aspirin:
- Efficacy in Stroke Prevention : A clinical study demonstrated that patients treated with triflusal had a lower incidence of recurrent strokes compared to those on aspirin therapy. This suggests a potentially superior safety profile regarding systemic hemorrhages .
- Comparative Safety Profile : Research indicates that triflusal may present fewer gastrointestinal side effects than aspirin due to its unique metabolic pathway that spares endothelial cells from damage associated with COX inhibition .
- Neuroprotective Effects : In vitro studies have shown that triflusal can protect neuronal cells from oxidative stress during ischemia-reperfusion injury by inhibiting lipid peroxidation processes .
属性
IUPAC Name |
2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWVZGDJPAKBDE-BOCFXHSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。